molecular formula C18H23NO4S B229066 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide

4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B229066
M. Wt: 349.4 g/mol
InChI Key: SOHQSGXFEYUBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide, also known as EEDB, is a sulfonamide compound that has been widely used in scientific research. EEDB has shown potential in various applications, including as an anti-inflammatory agent, a cancer therapeutic, and an inhibitor of bacterial growth.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide is not fully understood. However, studies have suggested that 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide may also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In cancer cells, 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide induces apoptosis by activating caspases, a family of proteases involved in programmed cell death.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide has been shown to have a low toxicity profile in animal studies. However, high doses of 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide have been associated with liver toxicity. In addition, 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the liver. This may lead to drug interactions and toxicity.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a low toxicity profile at moderate doses. However, 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide has limitations in terms of its solubility and stability. 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide is poorly soluble in aqueous solutions, which may limit its use in certain experiments. In addition, 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide is sensitive to light and air, which may affect its stability over time.

Future Directions

Future research on 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide could focus on improving its solubility and stability, as well as investigating its potential as a therapeutic agent for other diseases such as autoimmune disorders and neurodegenerative diseases. In addition, studies could explore the use of 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide in combination with other drugs to enhance its therapeutic effects and reduce toxicity. Finally, studies could investigate the mechanism of action of 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide in greater detail to better understand its effects on inflammation, cancer, and bacterial growth.
Conclusion:
In conclusion, 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has shown potential as an anti-inflammatory agent, a cancer therapeutic, and an inhibitor of bacterial growth. 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide is relatively easy to synthesize and has a low toxicity profile at moderate doses. However, 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide has limitations in terms of its solubility and stability. Future research on 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide could focus on improving its solubility and stability, investigating its potential as a therapeutic agent for other diseases, and exploring its mechanism of action in greater detail.

Synthesis Methods

4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide can be synthesized by reacting 4-ethylsulfonyl-2,5-dimethylphenol with 2-ethoxyaniline in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as toluene or ethanol. The resulting product is purified by recrystallization to obtain pure 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide.

Scientific Research Applications

4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential as an anti-inflammatory agent. Studies have shown that 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various animal models. 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide has also been investigated for its potential as a cancer therapeutic. In vitro studies have shown that 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C18H23NO4S

Molecular Weight

349.4 g/mol

IUPAC Name

4-ethoxy-N-(2-ethoxyphenyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H23NO4S/c1-5-22-16-10-8-7-9-15(16)19-24(20,21)18-12-13(3)17(23-6-2)11-14(18)4/h7-12,19H,5-6H2,1-4H3

InChI Key

SOHQSGXFEYUBRJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2C)OCC)C

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2C)OCC)C

Origin of Product

United States

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